Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride
Description
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl ester group at position 2 and an ethylidene substituent at position 4 of the pyrrolidine ring. The (S,E)-configuration indicates specific stereochemical arrangements critical to its physicochemical and biological properties. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of neuromodulators or enzyme inhibitors.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1 |
InChI Key |
DBHZYKOFMLBVNV-LLOLQHSASA-N |
Isomeric SMILES |
C/C=C/1\C[C@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC=C1CC(NC1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison at Position 4 of Pyrrolidine Derivatives
Key Observations:
- Ethylidene vs. Hydroxyl groups increase polarity, as seen in (2S,4R)-4-hydroxypyrrolidine derivatives .
- Bulkier Substituents : Cyclopentanecarbonyloxy groups (e.g., ) increase steric hindrance and molecular weight, likely reducing solubility in aqueous media.
Physicochemical and Hazard Profiles
- Polarity : Hydroxyl-containing analogs (e.g., ) are more polar than ethylidene or methyl-substituted derivatives, affecting chromatographic retention times.
- Stability : Ethylidene groups may introduce sensitivity to oxidation, whereas ester-linked substituents (e.g., cyclopentanecarbonyloxy ) could hydrolyze under acidic/basic conditions.
- Hazard Class : Several analogs, including cyclopentanecarbonyloxy derivatives, are classified as irritants, necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
